molecular formula C11H15NO B13037385 3-((2R)-2-Piperidyl)phenol

3-((2R)-2-Piperidyl)phenol

Cat. No.: B13037385
M. Wt: 177.24 g/mol
InChI Key: DHLQLVALWZRDJK-LLVKDONJSA-N
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Description

3-((2R)-2-Piperidyl)phenol is an organic compound that features a phenol group attached to a piperidine ring. This compound is of interest due to its unique chemical structure, which combines the properties of both phenols and piperidines. Phenols are known for their antioxidant properties, while piperidines are commonly found in various alkaloids and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2R)-2-Piperidyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a piperidine derivative. This reaction typically requires a strong base, such as sodium hydroxide, and is carried out under reflux conditions to ensure complete substitution .

Another method involves the reduction of a nitro-substituted phenol to an amine, followed by cyclization to form the piperidine ring. This process often uses reducing agents like hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-((2R)-2-Piperidyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, hydrogen gas with palladium catalyst

    Substitution: Nitric acid, halogens, alkyl halides

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Nitro, halogen, or alkyl derivatives

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-[(2R)-piperidin-2-yl]phenol

InChI

InChI=1S/C11H15NO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12-11/h3-5,8,11-13H,1-2,6-7H2/t11-/m1/s1

InChI Key

DHLQLVALWZRDJK-LLVKDONJSA-N

Isomeric SMILES

C1CCN[C@H](C1)C2=CC(=CC=C2)O

Canonical SMILES

C1CCNC(C1)C2=CC(=CC=C2)O

Origin of Product

United States

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